4-(4-Methoxyphenyl)-6-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-METHOXYPHENYL)-6-METHYL-2-[(3-PYRIDYLMETHYL)SULFANYL]-3-PYRIDYL CYANIDE is a complex organic compound that features a combination of methoxyphenyl, methyl, pyridyl, and cyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-6-METHYL-2-[(3-PYRIDYLMETHYL)SULFANYL]-3-PYRIDYL CYANIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyaniline with other reagents to form intermediate compounds, which are then further reacted under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYPHENYL)-6-METHYL-2-[(3-PYRIDYLMETHYL)SULFANYL]-3-PYRIDYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
4-(4-METHOXYPHENYL)-6-METHYL-2-[(3-PYRIDYLMETHYL)SULFANYL]-3-PYRIDYL CYANIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)-6-METHYL-2-[(3-PYRIDYLMETHYL)SULFANYL]-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of methoxyphenyl, pyridyl, and cyanide groups, such as:
- 4-(4-METHOXYPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
- N-(3-METHOXYPHENYL)-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE .
Uniqueness
What sets 4-(4-METHOXYPHENYL)-6-METHYL-2-[(3-PYRIDYLMETHYL)SULFANYL]-3-PYRIDYL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17N3OS |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H17N3OS/c1-14-10-18(16-5-7-17(24-2)8-6-16)19(11-21)20(23-14)25-13-15-4-3-9-22-12-15/h3-10,12H,13H2,1-2H3 |
InChI Key |
RAJQQHPTDVGAHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC2=CN=CC=C2)C#N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.